molecular formula C19H14N4O3S B4368889 1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1174849-24-1

1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B4368889
CAS No.: 1174849-24-1
M. Wt: 378.4 g/mol
InChI Key: CNOYPNGFHUQFTP-UHFFFAOYSA-N
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Description

"1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid" is a complex organic compound featuring distinct functional groups that make it notable in synthetic chemistry and potential pharmaceutical applications. This compound is characterized by a pyrazole core attached to a thiazole ring and naphthyl group, providing a rich platform for chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step processes:

  • Formation of the thiazole ring: : This can be achieved through the cyclization of appropriate precursors like alpha-bromo-ketones and thioureas under basic conditions.

  • Attachment of the naphthyl group: : This step involves coupling reactions such as Suzuki or Heck cross-coupling with the naphthyl precursor.

  • Construction of the pyrazole core: : Condensation reactions of hydrazine derivatives with 1,3-diketones or similar structures are used.

  • Final functionalization: : Carboxylation and methylation processes refine the compound to its final structure.

Industrial Production Methods

For large-scale production, the synthesis must be optimized for yield, cost, and environmental impact. Industrial methods often employ continuous flow chemistry, which allows for precise control of reaction conditions and improved safety profiles. Catalysts and automated reaction monitoring are key to enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the thiazole ring and naphthyl group, leading to the formation of corresponding oxidized products.

  • Reduction: : Specific conditions can reduce the thiazole and pyrazole rings, yielding dihydro derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at various positions of the compound, allowing for functionalization and derivatization.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Conditions involve hydrides such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Employing halogenating agents or nucleophiles under suitable solvents and temperatures.

Major Products

Depending on the reaction conditions, the major products could range from oxidized derivatives, reduced forms, or various substituted analogs that retain the core structure of the compound.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing thiazole and pyrazole structures exhibit significant antitumor properties. For instance, similar thiazole derivatives have shown promising results against various cancer cell lines. A study demonstrated that derivatives of thiazole exhibited cytotoxic effects on human cancer cells, suggesting that 1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid may also possess similar activities due to its structural analogies .

Antimicrobial Properties

The compound's structural features indicate potential antimicrobial activity. Research has shown that thiazole-containing compounds can inhibit bacterial growth effectively. For example, compounds synthesized with similar thiazole and pyrazole frameworks have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for its antimicrobial potential .

Growth Regulation

Preliminary studies indicate that derivatives of thiazole can act as growth regulators in plants. For instance, compounds synthesized from thiazoles have shown to enhance growth in crops such as rapeseed (Brassica napus) and St. John’s wort (Hypericum perforatum). The application of this compound in agricultural settings could potentially improve crop yields through similar mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityThiazole derivatives showed significant cytotoxicity against cancer cell lines.
Study 2Antimicrobial PropertiesSimilar compounds exhibited antibacterial effects against common pathogens.
Study 3Plant Growth RegulationThiazole-derived compounds enhanced growth in specific crops.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid involves:

  • Enzyme Inhibition: : It can inhibit specific enzymes by binding to the active site or allosteric sites, disrupting normal function.

  • Receptor Binding: : The compound may interact with cellular receptors, altering signaling pathways and leading to therapeutic effects.

  • Pathway Modulation: : Through its interactions, it can modulate critical biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

What sets this compound apart is its combination of functional groups that enable versatile chemical behavior and biological activity. Similar compounds include:

  • 1-methyl-5-({[4-(1-phenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid: : Differing in the aryl group attached to the thiazole ring.

  • 1-methyl-5-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid: : Varying by the position of the naphthyl group.

Both share similarities but exhibit distinct properties due to slight structural variations, highlighting the uniqueness of the target compound.

Hope this deep dive satisfies your scientific curiosity

Biological Activity

1-Methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a compound that combines various functional groups, including pyrazole and thiazole, which are known for their diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N4O3SC_{19}H_{14}N_{4}O_{3}S with a molecular weight of approximately 378.4 g/mol. The presence of the thiazole and pyrazole rings suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrazole moieties exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has shown promise in several areas:

1. Anti-inflammatory Activity

Studies have demonstrated that similar thiazole derivatives possess significant anti-inflammatory properties. For instance, compounds that inhibit p38 MAP kinase pathways are noted for their ability to reduce cytokine production, which is crucial in inflammatory responses .

2. Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives targeting A549 lung cancer cells have demonstrated significant cytotoxicity, suggesting that the compound may also exhibit similar effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Study Findings Reference
Anti-inflammatory effects of thiazole derivativesInhibition of TNF-alpha production via p38 MAP kinase pathway
Anticancer activity against A549 cellsSignificant reduction in cell viability (up to 63%) with certain substitutions
Antimicrobial screeningSome thiazole derivatives showed activity against Gram-positive bacteria

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds often inhibit enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Pyrazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
  • Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes through interactions with lipid bilayers.

Properties

IUPAC Name

1-methyl-5-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-23-16(14(9-20-23)18(25)26)17(24)22-19-21-15(10-27-19)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOYPNGFHUQFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122192
Record name 1-Methyl-5-[[[4-(1-naphthalenyl)-2-thiazolyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174849-24-1
Record name 1-Methyl-5-[[[4-(1-naphthalenyl)-2-thiazolyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174849-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-[[[4-(1-naphthalenyl)-2-thiazolyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
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1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
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1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
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1-methyl-5-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

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